![molecular formula C15H25NO9P2 B14201650 N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine CAS No. 918636-15-4](/img/structure/B14201650.png)
N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dimethoxyphosphoryl groups attached to the nitrogen atoms of the tyrosine molecule, making it a derivative of the amino acid L-tyrosine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine typically involves the reaction of L-tyrosine with dimethoxyphosphorylating agents under controlled conditions. One common method includes the use of dimethyl (hydroxymethyl)phosphonate and phenyl dichlorophosphate as reagents. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the dimethoxyphosphoryl groups to other functional groups.
Substitution: The compound can participate in substitution reactions where the dimethoxyphosphoryl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate derivatives, while substitution reactions can produce a variety of substituted tyrosine derivatives.
Aplicaciones Científicas De Investigación
N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phosphorus-containing compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of flame retardants and other industrial chemicals due to its phosphorus content
Mecanismo De Acción
The mechanism of action of N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine involves its interaction with molecular targets such as enzymes and proteins. The dimethoxyphosphoryl groups can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein function, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis[(dimethoxyphosphoryl)methyl]glycine: Similar in structure but with glycine instead of tyrosine.
Bis[(dimethoxyphosphoryl)methyl] phenyl phosphate: Contains a phenyl group instead of tyrosine.
Uniqueness
Its structure allows for unique interactions with enzymes and proteins, distinguishing it from other similar compounds .
Propiedades
Número CAS |
918636-15-4 |
|---|---|
Fórmula molecular |
C15H25NO9P2 |
Peso molecular |
425.31 g/mol |
Nombre IUPAC |
(2S)-2-[bis(dimethoxyphosphorylmethyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H25NO9P2/c1-22-26(20,23-2)10-16(11-27(21,24-3)25-4)14(15(18)19)9-12-5-7-13(17)8-6-12/h5-8,14,17H,9-11H2,1-4H3,(H,18,19)/t14-/m0/s1 |
Clave InChI |
WGSGILBIWFOYFT-AWEZNQCLSA-N |
SMILES isomérico |
COP(=O)(CN(CP(=O)(OC)OC)[C@@H](CC1=CC=C(C=C1)O)C(=O)O)OC |
SMILES canónico |
COP(=O)(CN(CP(=O)(OC)OC)C(CC1=CC=C(C=C1)O)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14201568.png)
![N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201577.png)
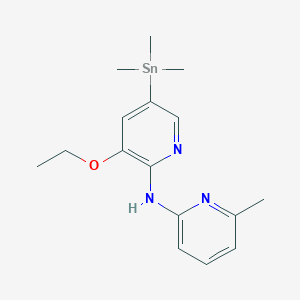
![5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene](/img/structure/B14201583.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl-](/img/structure/B14201586.png)
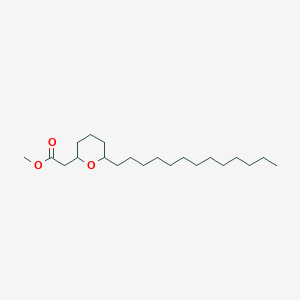
![N~2~,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine](/img/structure/B14201594.png)
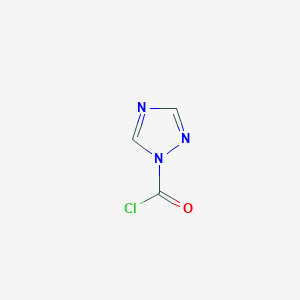
![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
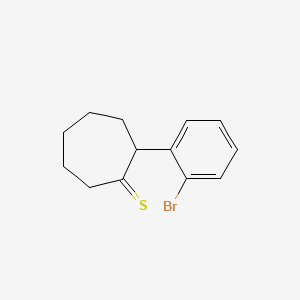
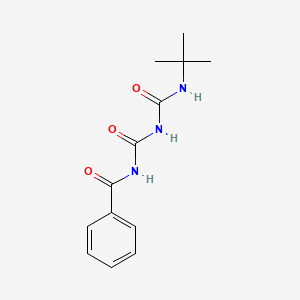
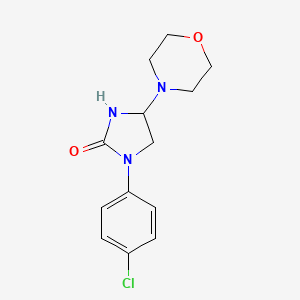
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
